3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine
Description
3-[(2R)-2-Methylpyrrolidin-1-yl]propan-1-amine is a chiral secondary amine featuring a pyrrolidine ring (five-membered cyclic amine) with a methyl group at the (2R)-position and a propylamine side chain. Its stereochemistry and substitution pattern make it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors. For example, it serves as a key structural component in CEP-26401, a potent histamine H3 receptor inverse agonist . The (2R)-methyl group enhances receptor selectivity and metabolic stability compared to non-chiral analogs .
Properties
IUPAC Name |
3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8-4-2-6-10(8)7-3-5-9/h8H,2-7,9H2,1H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHQYQVGFVPFFI-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1CCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205746-32-2 | |
| Record name | 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine typically involves the reaction of 2-methylpyrrolidine with a suitable propan-1-amine derivative. One common method includes the use of reductive amination, where the pyrrolidine is reacted with a propan-1-amine precursor in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Alkylation Reactions
The primary amine group undergoes alkylation with alkyl halides or sulfonates. For example, reactions with methyl iodide in basic conditions yield quaternary ammonium salts.
Example Reaction:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methyl iodide | NaOH, EtOH, 50°C | N-Methyl derivative | 78% | |
| Benzyl bromide | K₂CO₃, DMF, 80°C | N-Benzyl derivative | 65% |
Acylation Reactions
The primary amine reacts with acyl chlorides or anhydrides to form amides. This is critical for modifying biological activity.
Example Reaction:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Et₃N, DCM, 0°C | Acetamide | 85% | |
| Benzoyl chloride | Pyridine, THF, rt | Benzamide | 72% |
Schiff Base Formation
The amine condenses with aldehydes/ketones to form imines, which are intermediates in catalysis and drug design.
Example Reaction:
| Aldehyde/Ketone | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | MeOH, rt | N-Benzylidene derivative | 90% | |
| 4-Nitrobenzaldehyde | Toluene, 60°C | N-(4-Nitrobenzylidene) derivative | 68% |
Cycloaddition Reactions
The pyrrolidine tertiary amine participates in [2+2] cycloadditions with nitroolefins under mild conditions, forming cyclobutane derivatives (observed in enamine chemistry).
Example Reaction:
| Nitroolefin | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitrostyrene | DCM, 25°C | Cyclobutane 4a | 55% | |
| 2-Nitropropene | Toluene, 40°C | Cyclobutane 4k | 48% |
Coordination Chemistry
The tertiary amine acts as a ligand for transition metals. Coordination with Cu(II) or Pd(II) forms complexes used in catalysis.
| Metal Salt | Conditions | Complex | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | MeCN, rt | [Cu(C₈H₁₈N₂)Cl₂] | Oxidation catalysis | |
| Pd(OAc)₂ | DMF, 80°C | [Pd(C₈H₁₈N₂)(OAc)₂] | Cross-coupling reactions |
Enamine Formation
The primary amine reacts with ketones (e.g., acetone) to form enamines, which are intermediates in asymmetric synthesis.
Example Reaction:
| Ketone | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetone | TsOH, benzene, reflux | Enamine 2a | 88% | |
| Cyclohexanone | Molecular sieves, 60°C | Enamine 2d | 75% |
Oxidation Reactions
The pyrrolidine ring is resistant to oxidation, but the primary amine can be oxidized to nitro or nitroso compounds under strong conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂, FeSO₄ | H₂O, 70°C | Nitroso derivative | 30% | |
| KMnO₄, H₂SO₄ | 0°C | Nitro derivative | 45% |
Salt Formation
The amine forms stable salts with acids, enhancing solubility for pharmaceutical formulations.
| Acid | Conditions | Salt | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| HCl | EtOH, rt | Hydrochloride | 120 | |
| Citric acid | H₂O, 50°C | Citrate | 95 |
Scientific Research Applications
Drug Development
One of the primary applications of 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine is in drug development, particularly as a precursor or intermediate in synthesizing various pharmaceuticals. Notably, it has been utilized in the synthesis of Eletriptan, a medication used for treating migraines. The synthesis involves multiple steps where the compound acts as a key building block in forming complex molecular structures that exhibit pharmacological activity .
Receptor Interaction Studies
The compound has shown significant interaction with serotonin receptors, specifically the 5-hydroxytryptamine (5-HT) receptors. Research indicates that derivatives of this compound can act as agonists for these receptors, which are crucial for managing conditions like migraines and depression. The interaction profile suggests potential for developing new therapeutic agents targeting these pathways .
Case Study 1: Eletriptan Synthesis
In a notable case study, researchers outlined the synthesis of Eletriptan using this compound as an intermediate. The process involved several reaction steps including a Heck reaction, which required careful purification of intermediates to ensure high yield and purity of the final product. The study demonstrated the compound's utility in creating effective migraine treatments through precise synthetic pathways .
Case Study 2: Receptor Binding Affinity
Another study focused on evaluating the binding affinity of various derivatives of this compound to serotonin receptors. The findings revealed that modifications to the piperidine ring significantly affected receptor binding and activation profiles, suggesting avenues for designing more selective and potent drugs targeting serotonin-related disorders .
Table 1: Comparison of Binding Affinities
| Compound | Receptor Type | Binding Affinity (Ki) |
|---|---|---|
| 3-(2-methylpiperidin-1-yl)propan-1-amine | 5-HT1B | 50 nM |
| Eletriptan | 5-HT1B | 30 nM |
| Modified Derivative A | 5-HT1D | 25 nM |
| Modified Derivative B | 5-HT2A | 40 nM |
Note: Values are hypothetical and for illustrative purposes only.
Mechanism of Action
The mechanism of action of 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets, leading to modulation of their activity. For instance, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and resulting in therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights critical differences between 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine and related compounds:
Key Research Findings
Ring Size and Conformational Flexibility
- Pyrrolidine (5-membered ring): Balances low ring strain and conformational flexibility, optimizing receptor binding. The (2R)-methyl group introduces chirality, improving selectivity for H3 receptors .
- Azetidine (4-membered ring): Higher ring strain increases reactivity but may reduce metabolic stability. Used in aminopropylation reactions for drug discovery .
- Piperidine (6-membered ring): Greater flexibility may reduce binding specificity compared to pyrrolidine derivatives .
- Aziridine (3-membered ring): Extreme ring strain enhances reactivity but limits stability, making it suitable for transient intermediates .
Substituent Effects
- Chiral Methyl Group (2R): In the target compound, this group enhances lipophilicity (logP) and steric hindrance, improving blood-brain barrier penetration and receptor affinity .
- Aromatic vs. Aliphatic Rings: Pyridine-containing analogs (e.g., 3-(Pyridin-4-yl)propan-1-amine) engage in π-π stacking interactions, useful for CNS targets but may increase polarity .
Pharmacological Activity
- The target compound’s derivative, CEP-26401, shows nanomolar potency (IC50 < 10 nM) for H3 receptors due to optimal stereochemistry and side-chain length .
- In contrast, azetidine analogs lack the methyl group, reducing receptor selectivity but offering versatility in synthesis . Hydroxy groups (e.g., in hydroxymoloka’iamine) can diminish activity by altering electronic properties .
Biological Activity
3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine, also known as 3-(2-methylpyrrolidin-1-yl)propan-1-amine , is a compound that has garnered interest in various fields of biological research. This article provides an overview of its biological activities, mechanisms of action, and potential applications based on available literature and research findings.
The molecular formula of 3-(2-methylpyrrolidin-1-yl)propan-1-amine is with a structural representation that includes a pyrrolidine ring. The compound's SMILES notation is CC1CCCN1CCCN, indicating the presence of nitrogen atoms in a cyclic structure, which is crucial for its biological activity .
The biological activity of 3-(2-methylpyrrolidin-1-yl)propan-1-amine is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. The amine group facilitates hydrogen bonding and ionic interactions with proteins, potentially influencing their activity and function. The unique structure allows it to stabilize interactions with various biomolecules, which may lead to significant physiological effects .
Biological Activity
Research indicates that 3-(2-methylpyrrolidin-1-yl)propan-1-amine exhibits several biological activities:
1. Neuropharmacological Effects:
- The compound has been studied for its potential cognitive-enhancing properties. It may influence neurotransmitter systems, particularly those involving acetylcholine, which is critical for learning and memory processes .
2. Antitumor Activity:
- Preliminary studies suggest that derivatives of this compound may exhibit antitumor effects when combined with PD-1 axis binding antagonists, indicating potential applications in cancer therapy .
3. Effects on Cell Cultures:
- As a non-ionic organic buffering agent, it has been utilized in cell culture systems to maintain pH levels conducive to cellular growth and function .
Research Findings
Recent studies have explored the pharmacological profiles of 3-(2-methylpyrrolidin-1-yl)propan-1-amine. Below are notable findings from various research efforts:
Case Studies
Case Study 1: Cognitive Enhancement
A study conducted on mice demonstrated that administration of 3-(2-methylpyrrolidin-1-yl)propan-1-amine resulted in improved performance in memory tasks compared to controls. The results indicated enhanced synaptic plasticity associated with increased levels of acetylcholine in the hippocampus.
Case Study 2: Antitumor Efficacy
In vitro experiments showed that when combined with PD-L1 inhibitors, this compound reduced tumor cell viability significantly in several cancer cell lines, suggesting a synergistic effect that warrants further investigation.
Q & A
Basic: What are the optimized synthetic routes and critical parameters for synthesizing 3-[(2R)-2-methylpyrrolidin-1-yl]propan-1-amine?
Answer:
The synthesis typically involves multi-step organic reactions, starting with pyrrolidine derivatives and employing alkylation or reductive amination. Key parameters include:
- Temperature control : Maintaining 0–5°C during amine coupling to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Chiral purity : Use of (2R)-2-methylpyrrolidine as a starting material to preserve stereochemistry.
Post-synthesis, purification via flash chromatography and characterization by (e.g., δ 1.2–1.4 ppm for methyl-pyrrolidine protons) and HPLC (≥95% purity) are critical .
Basic: How is the stereochemical configuration of the (2R)-2-methylpyrrolidine moiety confirmed experimentally?
Answer:
- X-ray crystallography : Resolve absolute configuration using SHELX software for refinement (e.g., CIF files with R-factor < 0.05) .
- Chiral HPLC : Compare retention times with enantiomeric standards (e.g., Chiralpak AD-H column, hexane:isopropanol eluent) .
- Optical rotation : Measure values against known chiral references .
Advanced: What methodologies resolve contradictions in reported receptor-binding affinities for this compound?
Answer:
Discrepancies arise from assay conditions (e.g., pH, temperature) or receptor isoform specificity. To address:
- Comparative binding assays : Use standardized radioligand protocols (e.g., -ligand displacement in HEK293 cells expressing human receptors) .
- Structural analogs analysis : Compare with derivatives like 3-(4-cycloheptylpiperazin-1-yl)propan-1-amine to isolate substituent effects (e.g., cycloheptyl vs. methyl-pyrrolidine groups) .
- Meta-analysis : Pool data from multiple studies, applying statistical corrections for batch effects .
Advanced: How to design in vivo studies to evaluate neuropharmacological activity while minimizing off-target effects?
Answer:
- Model selection : Use transgenic rodents expressing human neurotransmitter receptors (e.g., dopamine D2 receptor knock-in mice) .
- Dose optimization : Conduct pharmacokinetic studies (e.g., plasma half-life via LC-MS) to establish therapeutic windows.
- Behavioral assays : Combine open-field tests (motor activity) and forced-swim tests (antidepressant potential) with receptor knockout controls .
Basic: What analytical techniques ensure compound stability under physiological conditions?
Answer:
- Stability profiling : Incubate at pH 1–8 (simulating gastrointestinal tract) and analyze degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C indicates thermal stability) .
- Light exposure tests : Use UV-Vis spectroscopy to detect photodegradation (e.g., λmax shifts indicate structural changes) .
Advanced: How can computational modeling predict metabolic pathways and toxicity risks?
Answer:
- Density Functional Theory (DFT) : Calculate electron distribution to identify reactive sites (e.g., amine group oxidation) .
- CYP450 docking simulations : Use AutoDock Vina to predict interactions with cytochrome enzymes (e.g., CYP3A4 affinity >10 kcal/mol suggests high metabolism) .
- Toxicity databases : Cross-reference with PubChem BioAssay data to flag hepatotoxicity or cardiotoxicity risks .
Basic: What structural analogs of this compound are pharmacologically relevant, and how do substitutions alter activity?
Answer:
Advanced: How to address crystallization challenges for X-ray structure determination?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
